

Application Notes and Protocols for Spiking Creatinine-d3 in Urine Samples

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Compound of Interest

Compound Name: Creatinine-d3

Cat. No.: B020915

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This document provides a comprehensive, step-by-step guide for the accurate spiking of **Creatinine-d3** as an internal standard in human urine samples for quantitative analysis, primarily by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like **Creatinine-d3** is crucial for correcting analytical variability, ensuring high accuracy and precision in clinical and research settings.

Introduction

Creatinine, a metabolic byproduct of creatine phosphate in muscle, is excreted in urine at a relatively constant rate, making it a valuable biomarker for normalizing the urinary concentration of other analytes and assessing kidney function.[1][2] Isotope dilution mass spectrometry using **Creatinine-d3** offers a highly specific and sensitive method for creatinine quantification.[3][4] This protocol outlines the necessary steps for preparing urine samples, spiking with **Creatinine-d3**, and subsequent analysis.

Experimental Protocols

Materials and Reagents

- **Creatinine-d3** (isotopic purity ≥98%)[1]
- Creatinine standard (purity ≥99.5%)

- HPLC-grade methanol[3][5]
- HPLC-grade acetonitrile[1]
- HPLC-grade water[1]
- Formic acid (LC-MS grade)[1]
- Human urine samples (store at -20°C or -80°C if not analyzed immediately)[6][7]
- Volumetric flasks, pipettes, and other standard laboratory glassware
- Vortex mixer
- Centrifuge
- LC-MS/MS system

Preparation of Stock and Working Solutions

2.2.1. **Creatinine-d3** Internal Standard Stock Solution (e.g., 1 mg/mL)

- Accurately weigh a known amount of **Creatinine-d3** powder.
- Dissolve the powder in a 50:50 methanol:water solution to a final concentration of 1 mg/mL.
- Store the stock solution at -20°C.

2.2.2. **Creatinine-d3** Internal Standard Working Solution (e.g., 50 µg/mL)

- Dilute the 1 mg/mL **Creatinine-d3** stock solution with a 40:60 acetonitrile:water mixture to a final concentration of 50 µg/mL.[1]
- This working solution will be used to spike the urine samples.

2.2.3. Creatinine Standard Stock and Working Solutions for Calibration Curve

- Prepare a 1 mg/mL stock solution of creatinine in a 40:60 acetonitrile:water mixture.

- From this stock solution, prepare a series of working standard solutions for the calibration curve, with concentrations ranging from 7.5 µg/mL to 300 µg/mL.[1]

Urine Sample Preparation and Spiking

- Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.[8]
- Centrifuge the urine samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet any particulate matter.[9][10] This step is crucial for reducing matrix effects and preventing clogging of the LC-MS/MS system.[9][10]
- Transfer the clear supernatant to a clean tube.
- Perform a serial dilution of the urine supernatant. A common dilution is 1:100 or 1:1000 with methanol or a water/acetonitrile mixture, depending on the expected creatinine concentration and the sensitivity of the instrument.[3]
- Spiking Step: To a specific volume of the diluted urine sample (e.g., 100 µL), add a precise volume of the **Creatinine-d3** internal standard working solution (e.g., 100 µL).[6] The final concentration of the internal standard should be consistent across all samples, calibrators, and quality controls.
- Vortex the spiked sample thoroughly.
- The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

- Chromatography: Employ a suitable HPLC column (e.g., a C18 column) for the separation of creatinine and **Creatinine-d3**.
- Mobile Phase: A common mobile phase consists of a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
- Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode.[3][4]

- Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for creatinine and **Creatinine-d3**.
 - Creatinine: m/z 114 \rightarrow 44[3][4]
 - **Creatinine-d3**: m/z 117 \rightarrow 47[3][4]

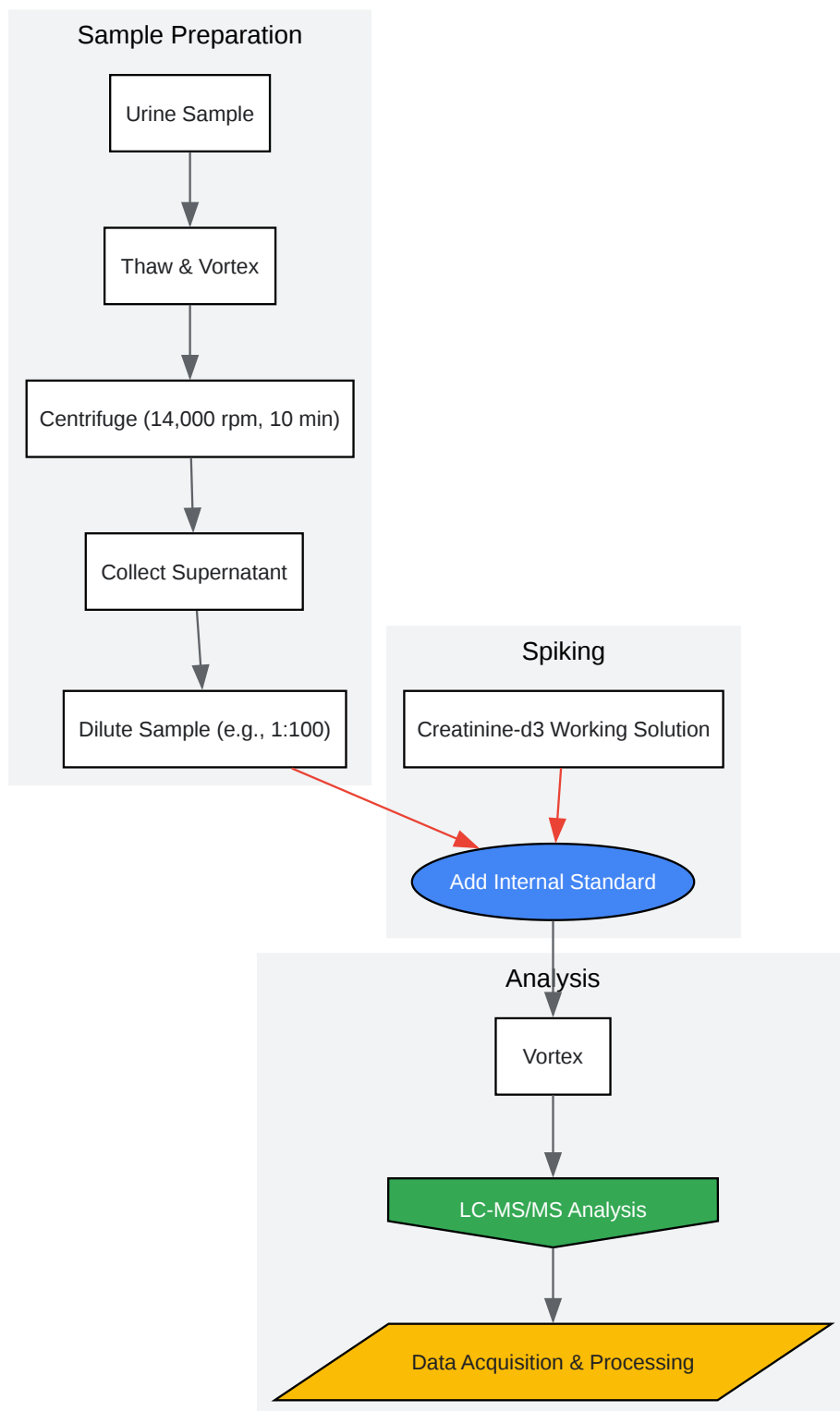
Data Presentation

The following table summarizes typical quantitative data for an LC-MS/MS method for creatinine in urine using **Creatinine-d3** as an internal standard.

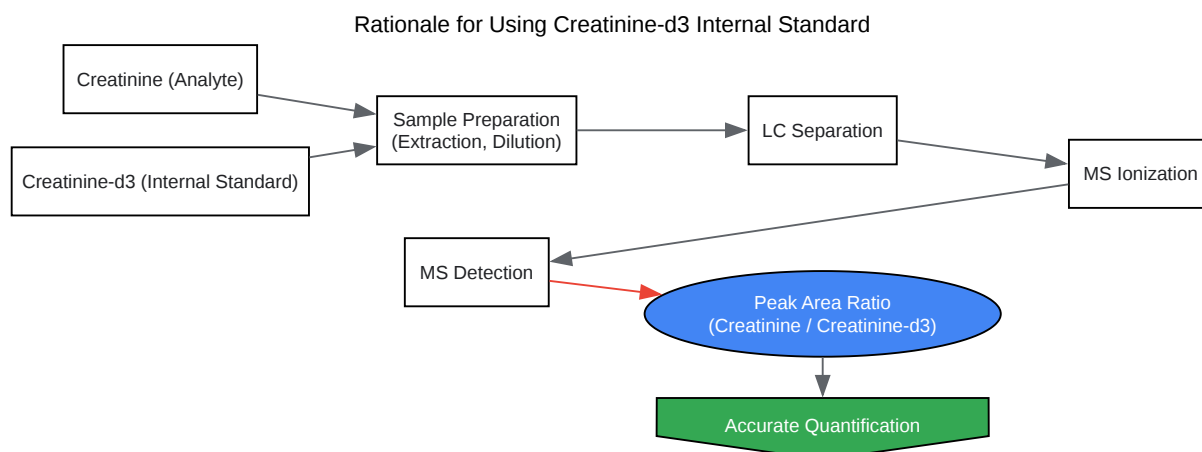
Parameter	Typical Value	Reference
Linearity Range	1 - 2000 ng/mL	[3][4]
7.5 - 300 mg/dL	[1]	
Limit of Detection (LOD)	1 ng/mL	[3][4]
3.17 mg/dL	[1]	
Within-run Precision (%CV)	2.84 - 3.59%	[1]
Between-run Precision (%CV)	3.28 - 4.01%	[1]
Accuracy (Bias %)	-1.94% to -0.78%	[1]

Mandatory Visualizations

Experimental Workflow for Creatinine-d3 Spiking in Urine

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Caption: Workflow for urine sample preparation and spiking with **Creatinine-d3**.



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Caption: Logic of using a stable isotope-labeled internal standard.

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